molecular formula C17H15NO3 B1671935 Indoprofen CAS No. 31842-01-0

Indoprofen

Cat. No. B1671935
CAS RN: 31842-01-0
M. Wt: 281.3 g/mol
InChI Key: RJMIEHBSYVWVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that was withdrawn worldwide in the 1980s due to reports of severe gastrointestinal bleeding . It has been found to increase the production of the survival motor neuron protein .


Molecular Structure Analysis

The molecular formula of Indoprofen is C17H15NO3 . It is a monocarboxylic acid that is propionic acid in which one of the hydrogens at position 2 is substituted by a 4-(1-oxo-1,3-dihydroisoindol-2-yl)phenyl group .


Physical And Chemical Properties Analysis

Indoprofen has a molecular weight of 281.31 g/mol .

Scientific Research Applications

Inhibition of Prostaglandin and Thromboxane Synthesis

Indoprofen has been researched for its effects on prostaglandin and thromboxane A2 synthesis. A study by Ceserani et al. (1979) found that indoprofen does not exhibit selectivity in inhibiting these substances, suggesting that its action may occur at the cyclooxygenase level, similar to indomethacin. This implies potential applications in conditions where prostaglandin and thromboxane synthesis plays a role (Ceserani, Colombo, & Mandelli, 1979).

Biological Activity of Optical Isomers

Indoprofen's optical isomers have been examined for their distinct biological activities. Buttinoni et al. (1983) explored the contributions of (+) and (-) indoprofen enantiomers to the drug's activity and toxicity. They also investigated their effect on prostaglandin biosynthesis. Such studies highlight the importance of stereochemistry in the pharmacological profile of indoprofen (Buttinoni, Ferrari, Colombo, & Ceserani, 1983).

Prevention of Muscle Wasting in Aged Mice

A 2020 study by Kim et al. focused on indoprofen's potential as a drug for muscle wasting. They found that indoprofen activates the PDK1/AKT pathway, leading to increased muscle mass in aged mice. This suggests its application in preventing muscle wasting and weakness related to aging or muscle diseases (Kim et al., 2020).

Pharmacokinetics of Indoprofen Enantiomers

The pharmacokinetics of indoprofen's enantiomers have been studied, with Tamassia et al. (1984) observing that d-indoprofen is cleared from plasma and excreted in urine slower than l-indoprofen. They also noted no stereospecific inversion of d-indoprofen after administration, important for understanding the drug's behavior in the human body (Tamassia et al., 1984).

Central Component in Analgesic Effect

Paeile et al. (1989) investigated the central nervous system effects of indoprofen, finding that it induces modifications in EEG and depresses evoked activity in certain brain and spinal cord regions. This indicates a central component in its analgesic effect, contributing to its efficacy (Paeile, Lombard, Saavedra, Bustos, & Pelissier, 1989).

Preclinical Studies on Analgesic-Antiinflammatory Properties

Indoprofen has been subjected to preclinical studies to evaluate its analgesic and anti-inflammatory properties. Buttinoni and Tommasini (1981) reported itseffectiveness in inhibiting experimental inflammation and pain, linked to its action in inhibiting prostaglandin biosynthesis at the cyclo-oxygenase step. These findings suggest potential applications in managing pain and inflammation-related conditions (Buttinoni & Tommasini, 1981).

Drug-Albumin Interaction

Juni, Nieves, and Perrin (1983) explored the interaction between indoprofen and human serum albumin. They discovered that indoprofen binds to albumin in a unique manner, with varying thermodynamic reactions based on drug to protein ratios. This novel observation could have implications for understanding the pharmacokinetics and dynamics of indoprofen in the human body (Juni, Nieves, & Perrin, 1983).

Treatment of Juvenile Chronic Arthritis

A study by Price, Venning, and Ansell (1985) evaluated the efficacy of indoprofen in children with juvenile chronic arthritis. The results showed indoprofen significantly reducing symptoms like soft tissue swelling, joint limitation, and improving grip strength. This indicates its potential use in pediatric rheumatology (Price, Venning, & Ansell, 1985).

Plasma and Synovial Fluid Pharmacokinetics

Caruso et al. (1980) investigated indoprofen's pharmacokinetics in plasma and synovial fluid in patients with rheumatoid arthritis. They found a direct correlation between the drug levels in synovial fluid and plasma, along with a notable decrease in prostaglandin concentration in synovial fluid after indoprofen administration. This study provides insights into indoprofen's effects on joint inflammation (Caruso, Moro, Patrono, Sacchetti, Tamassia, & Tosolini, 1980).

Safety And Hazards

Indoprofen was withdrawn from the market due to causing severe gastrointestinal bleeding . It is toxic if swallowed and is suspected of causing cancer .

Future Directions

Indoprofen has shown potential in the treatment of sepsis by alleviating high mobility group box 1-mediated inflammatory responses . It has also been found to increase the production of the survival motor neuron protein, suggesting potential applications in the treatment of spinal muscular atrophies .

properties

IUPAC Name

2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMIEHBSYVWVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045831
Record name Indoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532964
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Indoprofen

CAS RN

31842-01-0
Record name Indoprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31842-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoprofen [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031842010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08951
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name indoprofen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indoprofen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.197
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPE46ZU14N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

208-210
Record name Indoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08951
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

α-Methylthio-α-(p-phthalimidophenyl)propionic acid (123 mg), 300 mg of zinc powder and 16 mg of anhydrous copper sulfate were stirred in 1.5 ml of acetic acid at the refluxing temperature for 5 hours. After cooling, 30 ml of methylene chloride and 20 ml of water were added, and the insoluble precipitate was separated by filtration. The filtrate was adjusted to pH 1 with conc. hydrochloric acid, and extracted three times with 20 ml of methylene chloride. The organic layer was washed with 10 ml of water, and dried with anhydrous sodium sulfate, and the solvent was evaporated off under reduced pressure to afford 99 mg of α-[p-(1-oxo-2-isoindolinyl)phenyl]propionic acid in a yield of 98%.
Name
α-Methylthio-α-(p-phthalimidophenyl)propionic acid
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Acetic acid (2 ml), 8 mg of anhydrous copper sulfate and 120 mg of zinc powder were added to 148 mg of α-methylthio-α-[p-(1-oxo-2-isoindolinyl)phenyl]propionic acid, and the mixture was heated under reflux for 5 hours. Conc. hydrochloric acid was added to adjust the pH of the mixture to 1. Water (20 ml) and 20 ml of methylene chloride were added, and the insoluble matter was separated by filtration. The filtrate was extracted four times with 20 ml of methylene chloride. The organic layer was washed with 10 ml of water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 124 mg of α-[p-(1-oxo-2-isoindolinyl)phenyl]propionic acid as colorless crystals in a yield of 99.8%. Recrystallization of the resulting product from ethanol afforded crystals having a melting point of 205° to 208° C.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
α-methylthio-α-[p-(1-oxo-2-isoindolinyl)phenyl]propionic acid
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
8 mg
Type
catalyst
Reaction Step One
Name
Quantity
120 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

α-Methylthio-α-[p-(o-carboxybenzoylamino)phenyl]propionic acid (130 mg), 300 mg of zinc powder and 20 mg of of anhydrous copper sulfate were added to 1.5 ml of acetic acid and the resulting mixture was heated under reflux for 5 hours with stirring. After cooling, 30 ml of methylene chloride and 20 ml of water were added. The insoluble precipitate was separated by filtration. The filtrate was acidified to a pH of 1 with conc. hydrochloric acid, and extracted three times with 20 ml of methylene chloride. The organic layer was washed with 20 ml of water, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to afford 86 mg of α-[p-(1-oxo-2-isoindolinyl)phenyl]propionic acid in a yield of 85%.
Name
α-Methylthio-α-[p-(o-carboxybenzoylamino)phenyl]propionic acid
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indoprofen
Reactant of Route 2
Reactant of Route 2
Indoprofen
Reactant of Route 3
Reactant of Route 3
Indoprofen
Reactant of Route 4
Indoprofen
Reactant of Route 5
Indoprofen
Reactant of Route 6
Reactant of Route 6
Indoprofen

Citations

For This Compound
2,990
Citations
G Bruni, W Groppi, A Fanfani, G Sacchetti - Clinics in Rheumatic Diseases, 1980 - Elsevier
… one 200 mg tablet of indoprofen every 8 hours for 7 days. The steady state of indoprofen was reached after the first few doses, thus showing that indoprofen does not accumulate in the …
Number of citations: 24 www.sciencedirect.com
EC Huskisson, J SCOTT - Rheumatology, 1979 - academic.oup.com
… indoprofen, ibuprofen and placebo to examine its anti-inflammatory effect. Single doses of indoprofen (… Indoprofen given in a dose of 200 mg four times daily for one week was shown to …
Number of citations: 12 academic.oup.com
V Ventafridda, G Martino, V Mandelli… - Clinical …, 1975 - Wiley Online Library
Evaluation of the analgesic activity of indoprofen was carried out in patients with cancer pain under double‐blind conditions and compared with aspirin and placebo. A randomized …
Number of citations: 60 ascpt.onlinelibrary.wiley.com
H Berry, L Fernandes, AK Clarke, EB Hamilton… - Br Med J, 1978 - bmj.com
… either indoprofen 800 mg/day, naproxen 500 mg/day, or a matching placebo. Indoprofen … comparable, although indigestion was seen slightly more often during indoprofen treatment. …
Number of citations: 19 www.bmj.com
MR Lunn, DE Root, AM Martino, SP Flaherty… - Chemistry & biology, 2004 - cell.com
… indoprofen treatment affected SMN protein production, we treated type I SMA patient fibroblasts (3813) with indoprofen … We treated 3813 cells with 5 and 20 μM indoprofen for 3 days …
Number of citations: 186 www.cell.com
A Emanueli, V Mandelli, G Mascellani… - … Medical Research and …, 1979 - Taylor & Francis
A multi-centre trial was carried out in 1629 patients with osteoarthrosis in 233 clinical centres to investigate the therapeutic eficacy and tolerability of indoprofen in this clinical condition. …
Number of citations: 14 www.tandfonline.com
V Lhiaubet‐Vallet, J Trzcionka… - Photochemistry and …, 2003 - Wiley Online Library
The photophysical properties and photochemistry of indoprofen (INP) have been investigated. Absorption and emission spectroscopies in phosphate buffer, ethanol and ether show that …
Number of citations: 13 onlinelibrary.wiley.com
G Bruni, M Lavezzari, A Perbellini… - Journal of …, 1982 - journals.sagepub.com
… aimed at elucidating indoprofen pharmacokinetics, efficacy (… with 600 mg daily of oral indoprofen for 4 weeks. Since further … expanded experience on indoprofen safety in this cumulated …
Number of citations: 10 journals.sagepub.com
V Tamassia, G Corvi, E Moro, GP Tosolini… - European Journal of …, 1976 - Springer
In a pharmacokinetic study of the new analgesic and anti-inflammatory drug indoprofen, plasma levels and urinary excretion were determined in four healthy volunteers after 100 mg …
Number of citations: 15 link.springer.com
G Rigamonti, E Zanella, R Lampugnani… - British Journal of …, 1983 - Elsevier
… The present study sought to compare the efficacy of three different doses of indoprofen on pain from abdominal or pelvic surgery; the analgesic effects of the same dose of indoprofen …
Number of citations: 21 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.